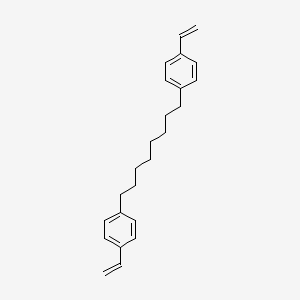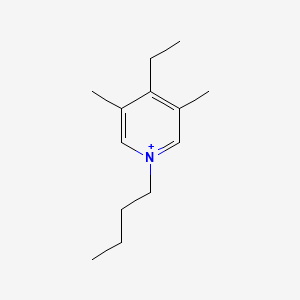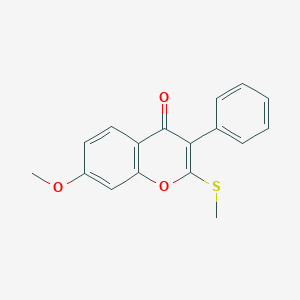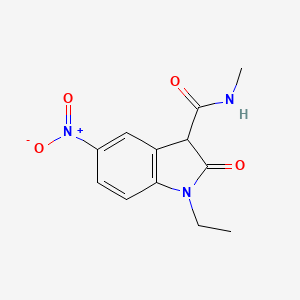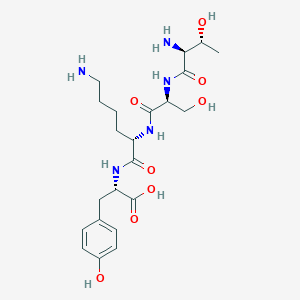
L-Threonyl-L-seryl-L-lysyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonyl-L-seryl-L-lysyl-L-tyrosine: is a tetrapeptide composed of the amino acids threonine, serine, lysine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von L-Threonyl-L-seryl-L-lysyl-L-tyrosin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:
Aktivierung von Aminosäuren: Jede Aminosäure wird unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC aktiviert.
Kupplung: Die aktivierte Aminosäure wird an die Harz-gebundene Peptidkette gekoppelt.
Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kupplungsschritt zu ermöglichen.
Abspaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion von L-Threonyl-L-seryl-L-lysyl-L-tyrosin eine großtechnische SPPS oder rekombinante DNA-Technologie beinhalten. Letzteres beinhaltet das Einfügen des Gens, das für das Peptid codiert, in einen Wirtsorganismus wie E. coli, der dann das Peptid produziert.
Analyse Chemischer Reaktionen
Reaktionstypen
L-Threonyl-L-seryl-L-lysyl-L-tyrosin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Tyrosinrest kann zu Dityrosin oxidiert werden.
Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.
Substitution: Aminogruppen können durch Acylierung oder Alkylierung modifiziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Persäuren.
Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.
Substitution: Acylchloride oder Alkylhalogenide.
Hauptprodukte
Oxidation: Dityrosin.
Reduktion: Freie Thiole.
Substitution: Acylierte oder alkylierte Peptide.
Wissenschaftliche Forschungsanwendungen
L-Threonyl-L-seryl-L-lysyl-L-tyrosin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -reaktionen.
Biologie: Untersucht hinsichtlich seiner Rolle in Protein-Protein-Interaktionen und Signalwegen.
Medizin: Erforscht für potenzielle therapeutische Anwendungen, einschließlich Medikamenten-Abgabesystemen.
Industrie: Einsatz bei der Entwicklung von Biomaterialien und als Bestandteil verschiedener biochemischer Assays.
Wirkmechanismus
Der Wirkmechanismus von L-Threonyl-L-seryl-L-lysyl-L-tyrosin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Peptid kann biologische Pfade modulieren, indem es an diese Zielstrukturen bindet und Prozesse wie Zellsignalisierung, Stoffwechsel und Immunreaktionen beeinflusst.
Wirkmechanismus
The mechanism of action of L-Threonyl-L-seryl-L-lysyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell signaling, metabolism, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- L-Threonyl-L-seryl-L-histidin
- L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosin
- L-Seryl-L-lysyl-L-threonyl-L-tyrosin
Einzigartigkeit
L-Threonyl-L-seryl-L-lysyl-L-tyrosin ist aufgrund seiner spezifischen Sequenz von Aminosäuren einzigartig, die ihm besondere biochemische Eigenschaften und Funktionen verleiht. Seine Kombination aus Threonin, Serin, Lysin und Tyrosin ermöglicht es ihm, im Vergleich zu anderen Peptiden an einzigartigen Interaktionen und Reaktionen teilzunehmen.
Eigenschaften
CAS-Nummer |
164984-84-3 |
|---|---|
Molekularformel |
C22H35N5O8 |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H35N5O8/c1-12(29)18(24)21(33)27-17(11-28)20(32)25-15(4-2-3-9-23)19(31)26-16(22(34)35)10-13-5-7-14(30)8-6-13/h5-8,12,15-18,28-30H,2-4,9-11,23-24H2,1H3,(H,25,32)(H,26,31)(H,27,33)(H,34,35)/t12-,15+,16+,17+,18+/m1/s1 |
InChI-Schlüssel |
JJIQXUOABSKMIJ-QNHTTWNFSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)


![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)


